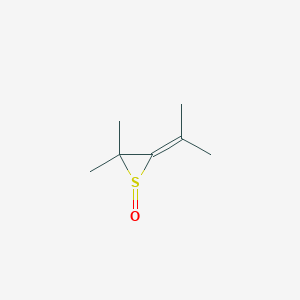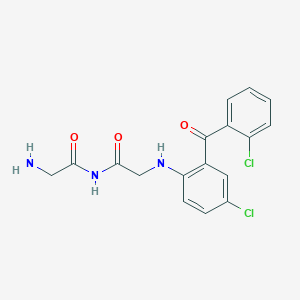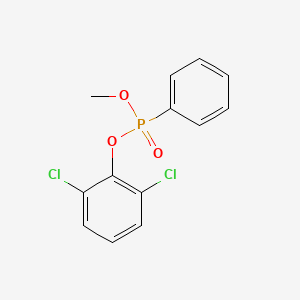
2,6-Dichlorophenyl methyl phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichlorophenyl methyl phenylphosphonate is an organophosphorus compound that features a phosphonate group attached to a 2,6-dichlorophenyl and a methyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorophenyl methyl phenylphosphonate typically involves the reaction of 2,6-dichlorophenol with methyl phenylphosphonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichlorophenyl methyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phenylphosphonates .
Applications De Recherche Scientifique
2,6-Dichlorophenyl methyl phenylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichlorophenyl methyl phenylphosphonate involves its interaction with specific molecular targets, such as enzymes involved in phosphonate metabolism. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved include the modulation of phosphonate and phosphine metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenyl methyl phenylphosphonate
- 2,6-Dichlorophenyl ethyl phenylphosphonate
- 2,6-Dichlorophenyl dimethyl phosphonate
Uniqueness
2,6-Dichlorophenyl methyl phenylphosphonate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Numéro CAS |
73359-22-5 |
|---|---|
Formule moléculaire |
C13H11Cl2O3P |
Poids moléculaire |
317.10 g/mol |
Nom IUPAC |
1,3-dichloro-2-[methoxy(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H11Cl2O3P/c1-17-19(16,10-6-3-2-4-7-10)18-13-11(14)8-5-9-12(13)15/h2-9H,1H3 |
Clé InChI |
FRYCRFDXNVODOY-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1=CC=CC=C1)OC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


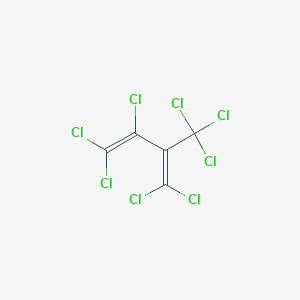
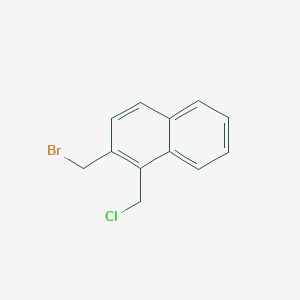
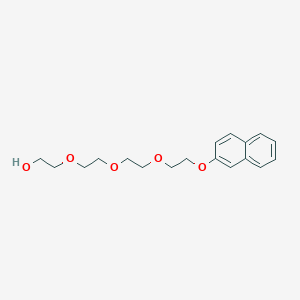
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
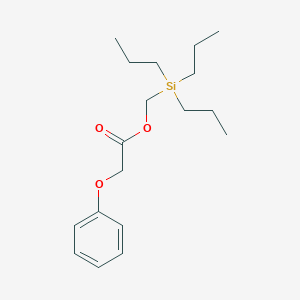
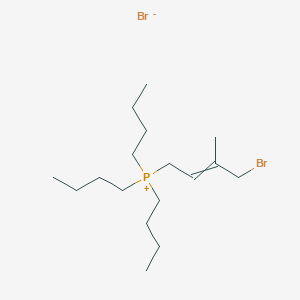
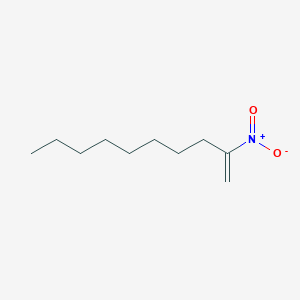
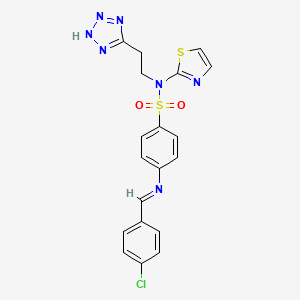
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
